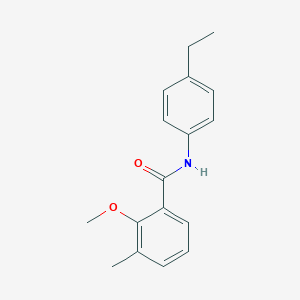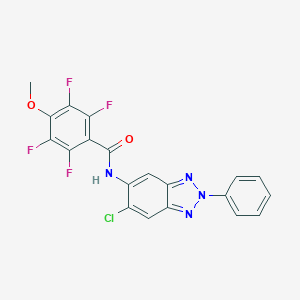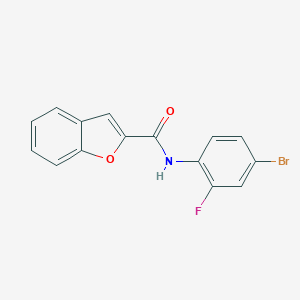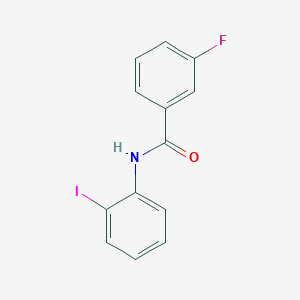![molecular formula C20H21F3N2O4 B250817 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B250817.png)
2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.
作用機序
TAK-659 selectively binds to the active site of 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide and inhibits its activity, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways. This results in the suppression of B-cell proliferation, survival, and migration, as well as the modulation of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as reduce the production of pro-inflammatory cytokines in autoimmune diseases. In addition, TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and immunotherapies.
実験室実験の利点と制限
One of the major advantages of TAK-659 is its selectivity for 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, which reduces the risk of off-target effects and toxicity. However, the efficacy of TAK-659 may vary depending on the genetic and molecular characteristics of the tumor or disease, and further studies are needed to identify biomarkers that can predict response to treatment.
将来の方向性
For TAK-659 include the evaluation of its efficacy in combination with other targeted therapies and immunotherapies, as well as the identification of biomarkers that can predict response to treatment. In addition, the development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored. Finally, the potential use of TAK-659 in the treatment of other B-cell malignancies and autoimmune diseases warrants further investigation.
合成法
The synthesis of TAK-659 involves several steps, including the condensation of 2,4-dimethoxybenzoic acid with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, TAK-659 has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
特性
分子式 |
C20H21F3N2O4 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
2,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21F3N2O4/c1-27-14-4-5-15(18(12-14)28-2)19(26)24-16-11-13(20(21,22)23)3-6-17(16)25-7-9-29-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,24,26) |
InChIキー |
ZDGPKTPQISZEJC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250756.png)
